Isoquinolin-1-ylmethanamine
Overview
Description
Isoquinolin-1-ylmethanamine is a chemical compound belonging to the family of isoquinolines. It is an aromatic compound with a nitrogen atom in the heterocyclic ring. The empirical formula is C10H10N2 and the molecular weight is 158.20 g/mol . This compound is known for its biological properties, including inhibition of serine proteases such as thrombin, factor Xa, and factor VIIa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolin-1-ylmethanamine can be synthesized through various methods. One common approach involves the cyclocondensation of benzamide derivatives and functionalized arenes with alkynes or C2 synthons via a [4 + 2] annulation manner . Another method involves the reaction of cyclohexanoyl chloride with 2,2′-iminodiacetonitrile, ethyl glycinate, and this compound .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. These methods typically require the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-1-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Isoquinolin-1-ylmethanamine is widely utilized in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Acts as an inhibitor of serine proteases, making it useful in studying enzyme functions.
Industry: Employed in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Isoquinolin-1-ylmethanamine exerts its effects by inhibiting serine proteases such as thrombin, factor Xa, and factor VIIa. It binds to the active site of these enzymes, preventing their normal function. This inhibition leads to various biological effects, including anticoagulant activity and anti-inflammatory properties .
Comparison with Similar Compounds
Isoquinoline: A parent compound with similar structural features but lacks the methanamine group.
Quinoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.
Uniqueness: Isoquinolin-1-ylmethanamine is unique due to its specific inhibition of serine proteases and its potential therapeutic applications. Its structure allows for selective binding to enzyme active sites, distinguishing it from other similar compounds .
Properties
IUPAC Name |
isoquinolin-1-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWQWMKPPJZYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362894 | |
Record name | isoquinolin-1-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40615-08-5 | |
Record name | isoquinolin-1-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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